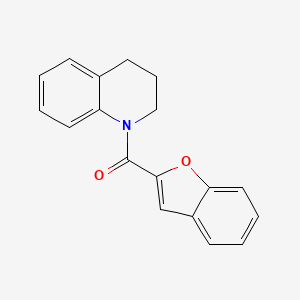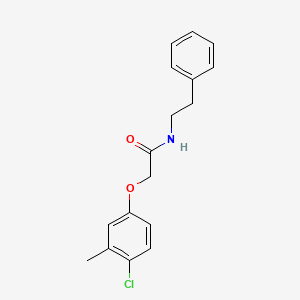![molecular formula C16H14FN3OS B5579053 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a part of a class of compounds that are often explored for their potential therapeutic applications and unique chemical properties.
Synthesis Analysis
Several studies detail the synthesis of similar compounds, indicating a variety of approaches. For instance, Lee et al. (2007) describe the synthesis of related thrombin inhibitors using substituted acetamides (Lee et al., 2007). Additionally, the synthesis of novel compounds using cyanoacetamides as starting materials has been reported, showing the versatility in synthesizing such compounds (Mohareb et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like NMR, IR spectroscopy, and X-ray diffraction. These studies provide insights into the structural configurations and molecular interactions pertinent to such compounds (Man-li, 2008).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, leading to the formation of heterocyclic derivatives. The reactions often involve cyclization, substitution, and the formation of complex structures with diverse functional groups, as observed in the work of Shams et al. (2010) (Shams et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are typically explored using analytical techniques. For instance, the crystal structure analysis provides insights into the compound's physical form and stability (Ping, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of these compounds. Studies often focus on the electrophilic and nucleophilic properties, as well as the potential for forming bonds and undergoing transformations under various chemical conditions (Banks et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Evaluation
A study focused on synthesizing heterocyclic compounds derived from similar cyanoacetamide precursors, demonstrating a diverse range of synthesized products including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives. These compounds were evaluated for their antitumor activities, showing significant inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The simplicity of the synthetic procedures and the diversity of the reactive sites in the produced systems were highlighted, pointing to their value for further biological investigations (H. Shams et al., 2010).
Antimicrobial Activity
Another research avenue explored the antimicrobial potential of new heterocycles incorporating an antipyrine moiety, using a similar cyano-N-acetamide as a key intermediate. This work led to the synthesis of compounds with various structural features, including coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. These compounds were tested and evaluated as antimicrobial agents, showcasing the role of structural diversity in antimicrobial activity (S. Bondock et al., 2008).
Insecticidal Applications
The insecticidal properties of pyridine derivatives were also investigated, with studies on compounds prepared from related cyanoacetamide precursors. These studies revealed that certain pyridine derivatives exhibit potent insecticidal activity against agricultural pests, such as the cowpea aphid, Aphis craccivora. One compound, in particular, showed an activity approximately four times that of the commercial insecticide acetamiprid, indicating the potential for developing new, more effective insecticides (E. A. Bakhite et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-10-7-11(2)19-16(12(10)8-18)22-9-15(21)20-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAJBMCLWCROFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)
![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)
![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)
![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)
![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)
![9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579020.png)



![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)